molecular formula C12H17NO2 B7511847 (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone

(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone

Cat. No. B7511847
M. Wt: 207.27 g/mol
InChI Key: OJBIFLGIVWFAQX-UHFFFAOYSA-N
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Description

(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone, also known as EFPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a synthetic compound that was first synthesized in 2011 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, EFPM has been studied extensively for its potential use as a research tool in the fields of neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone has been shown to bind to DAT with high affinity and inhibit its function. This inhibition leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone has been shown to have a variety of effects on behavior and cognition in animal models. These effects include increased locomotor activity, increased attention and focus, and decreased impulsivity. (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone has also been shown to have potential therapeutic applications in the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone as a research tool is its high affinity for DAT, which allows for precise manipulation of dopamine levels in the brain. However, (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone is a relatively new compound and its long-term effects on the brain and behavior are not yet fully understood. Additionally, (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone is not readily available commercially and must be synthesized in the laboratory, which can be time-consuming and expensive.

Future Directions

There are many potential future directions for research on (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone. One area of interest is the development of (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone analogs with improved pharmacological properties, such as increased selectivity for DAT or decreased toxicity. Another area of interest is the use of (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone as a research tool for studying other neurotransmitter systems, such as the serotonin and norepinephrine transporters. Finally, (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone may have potential therapeutic applications in the treatment of other neurological disorders beyond cocaine addiction.

Synthesis Methods

The synthesis of (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone involves a multi-step process that begins with the conversion of furfural to 5-ethylfuran-2-carboxylic acid. This intermediate is then converted to the corresponding amide using piperidine and thionyl chloride. Finally, the amide is reduced to the desired product, (5-Ethylfuran-2-yl)-piperidin-1-ylmethanone, using sodium borohydride.

Scientific Research Applications

(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone has been shown to have potential applications in the field of neuroscience as a research tool for studying the dopamine transporter (DAT). DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and is a target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(5-ethylfuran-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-10-6-7-11(15-10)12(14)13-8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBIFLGIVWFAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylfuran-2-yl)-piperidin-1-ylmethanone

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